1-(benzenesulfonyl)-1H-1,2,4-triazole
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Overview
Description
1-(Benzenesulfonyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a benzenesulfonyl group attached to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzenesulfonyl)-1H-1,2,4-triazole can be synthesized through a classical sulfonamidation reaction. The process involves the reaction of 1H-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for a few hours . This method is known for its high yield, regioselectivity, and operational simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodosobenzene and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-(Benzenesulfonyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Biology: It serves as a building block for designing molecular probes and sensors for biological studies.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the triazole ring, making it less versatile in chemical reactions.
Benzenesulfonyl Chloride: Used as a precursor in the synthesis of 1-(benzenesulfonyl)-1H-1,2,4-triazole, but it is more reactive and less stable.
N-Butyl-Benzenesulfonamide: Contains a sulfonamide group but differs in its aliphatic substituent, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the benzenesulfonyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
13578-48-8 |
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Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H7N3O2S/c12-14(13,11-7-9-6-10-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
XXWDFVCAJNWDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
Purity |
95 |
Origin of Product |
United States |
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